Cipamfylline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYMJJKQMWWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157437 | |
| Record name | Cipamfylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132210-43-6 | |
| Record name | Cipamfylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132210-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cipamfylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cipamfylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPAMFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cipamfylline: A Technical Overview of a Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipamfylline (BRL 61063) is a xanthine derivative identified as a potent and selective inhibitor of phosphodiesterase type 4 (PDE4).[1] Synthesized in the late 1980s by Beecham-Wülfing (now part of GlaxoSmithKline), this compound was investigated for its anti-inflammatory properties, primarily for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[2] Although it showed some efficacy in early clinical trials, its development was discontinued in 2002 due to challenges in achieving sufficiently high plasma concentrations for systemic effects.[2] This guide provides a comprehensive technical overview of this compound, summarizing the available data on its mechanism of action, clinical findings, and the experimental context of its evaluation.
Core Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins, and interferons.
Quantitative Data Summary
Due to the discontinuation of its development, publicly available quantitative data for this compound is limited. The following tables summarize the known information.
Table 1: Compound Profile
| Property | Value | Source |
| Chemical Name | 8-Amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione | [2] |
| Molecular Formula | C₁₃H₁₇N₅O₂ | [1] |
| Molecular Weight | 275.31 g/mol | [1] |
| CAS Number | 132210-43-6 | [1] |
| Class | Xanthine derivative, PDE4 inhibitor | [1] |
Table 2: Clinical Efficacy in Atopic Dermatitis (0.15% Cream)
| Comparison | Outcome Measure | Result | p-value | Source |
| This compound vs. Vehicle | Reduction in Total Severity Score | Significantly greater with this compound | <0.001 | [3] |
| This compound vs. Hydrocortisone 17-butyrate (0.1%) | Reduction in Total Severity Score | Significantly less with this compound | <0.001 | [3] |
Table 3: Clinical Efficacy in Irritant Contact Dermatitis (Ointment)
| Comparison | Outcome Measure | Result | Source |
| This compound vs. Betamethasone-17-valerate | Reduction in erythema and Transepidermal Water Loss (TEWL) | No significant difference | [4] |
| This compound vs. Placebo | Reduction in erythema and Transepidermal Water Loss (TEWL) | No significant difference | [4] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public domain. However, based on standard practices for characterizing PDE4 inhibitors, the following methodologies would have been employed.
In Vitro PDE4 Inhibition Assay (General Protocol)
This type of assay is fundamental to determining the potency (IC50) of a compound against the target enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human PDE4 (and its subtypes A, B, C, and D for selectivity profiling) would be expressed and purified.
-
Compound Dilution: this compound would be serially diluted to a range of concentrations.
-
Assay Reaction: The assay would be performed in microplates. Each well would contain the PDE4 enzyme, a specific concentration of this compound (or vehicle control), and a buffer solution.
-
Initiation: The enzymatic reaction would be initiated by the addition of a known concentration of cAMP, often radiolabeled ([³H]-cAMP).
-
Incubation: The reaction mixture would be incubated for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction would be stopped, often by the addition of a quenching agent.
-
Detection: The amount of hydrolyzed cAMP (AMP) or the remaining unhydrolyzed cAMP would be measured. Common methods include scintillation proximity assay (SPA), fluorescence polarization (FP), or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition at each this compound concentration would be calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be determined by fitting the data to a dose-response curve.
Clinical Trial Protocol for Atopic Dermatitis (as described)
The clinical evaluation of this compound cream for atopic dermatitis followed a randomized, double-blind, vehicle- and active-controlled design.[3]
Methodology:
-
Patient Selection: Adult patients with stable, symmetrical atopic dermatitis on their arms were enrolled.
-
Study Design: An international, multicenter, prospective, randomized, double-blind, left-right comparison study was conducted.[3] This design allowed for intra-patient comparison of treatments on opposite limbs.
-
Treatment Arms:
-
This compound 0.15% cream vs. vehicle cream.
-
This compound 0.15% cream vs. hydrocortisone 17-butyrate 0.1% cream.
-
-
Duration: Treatment was administered for up to 14 days.
-
Primary Endpoint: The primary efficacy measure was the change in the Total Severity Score.
-
Statistical Analysis: The differences in the reduction of the Total Severity Score between the treatment groups were statistically analyzed.
Conclusion
This compound is a well-characterized example of a selective PDE4 inhibitor from the xanthine class of compounds. While it demonstrated topical anti-inflammatory activity in clinical settings for atopic dermatitis, its development was ultimately halted due to unfavorable pharmacokinetic properties that prevented systemic application. The available data underscores the therapeutic potential of topical PDE4 inhibition for inflammatory skin diseases, a concept that has since been successfully validated with the approval of other PDE4 inhibitors for dermatological use. The story of this compound also highlights the critical importance of achieving a suitable pharmacokinetic profile for successful drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. Cipamfyllin – Wikipedia [de.wikipedia.org]
- 3. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the PDE-4 inhibitor (this compound) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Cipamfylline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipamfylline is a potent and selective phosphodiesterase-4 (PDE-4) inhibitor investigated for the topical treatment of atopic dermatitis. As a xanthine and theophylline analogue, it was developed to modulate the inflammatory cascade characteristic of this chronic skin condition. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound. It includes a summary of key clinical findings, detailed experimental methodologies from a pivotal study, and a discussion on the potential reasons for its apparent discontinuation in later-stage development. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction
Atopic dermatitis is a chronic inflammatory skin disease with a complex pathophysiology involving immune dysregulation and a compromised skin barrier. A key observation in atopic patients is the abnormally high activity of cyclic adenosine monophosphate (cAMP)-phosphodiesterase (PDE) in leukocytes, which can be normalized in vitro by PDE inhibitors. This provided the rationale for targeting PDE4, a key enzyme in the inflammatory cascade, for the treatment of atopic dermatitis. This compound emerged as a new, potent, and selective inhibitor of PDE-4, offering a potential non-steroidal therapeutic option.
Discovery and Preclinical Development
Details regarding the specific discovery and synthesis of this compound are not extensively available in peer-reviewed literature, a common occurrence for compounds that do not progress to market. It is identified as a xanthine and a theophylline analogue. The development of this compound likely involved a lead optimization program focused on enhancing potency and selectivity for the PDE4 enzyme while maintaining suitable properties for topical delivery.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-4 (PDE4). PDE4 is the predominant PDE isoform in most immune and inflammatory cells, where it hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB). This cascade of events ultimately leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby reducing the inflammatory response in the skin.
Clinical Development
The clinical development of this compound focused on its topical application for inflammatory skin conditions. The most prominent study was a randomized, double-blind, parallel-group, "proof of concept" trial in adult patients with stable, symmetrical atopic dermatitis on the arms.[1][2]
Clinical Trial in Atopic Dermatitis
This international, multicenter study aimed to compare the efficacy and safety of 0.15% this compound cream with both a vehicle cream and a moderately potent corticosteroid, 0.1% hydrocortisone 17-butyrate cream.[2]
The study employed a left-right design where patients applied the assigned treatments to symmetrical lesions on their arms for up to 14 days. The primary efficacy endpoint was the change in the Total Severity Score (TSS), a composite score of erythema, scaling, and pruritus.
The study demonstrated that this compound cream was statistically more effective than the vehicle cream in reducing the Total Severity Score. However, it was significantly less effective than the active comparator, hydrocortisone 17-butyrate cream.[2] Both investigator and patient assessments of the overall treatment response mirrored these findings.
| Treatment Group | Mean Reduction in TSS | 95% Confidence Interval | P-value (vs. Vehicle) | P-value (vs. Hydrocortisone) |
| This compound 0.15% Cream | - | - | < 0.001 | < 0.001 |
| Vehicle Cream | - | - | - | - |
| Hydrocortisone 17-butyrate 0.1% Cream | - | - | - | - |
| Difference (Vehicle - this compound) | 1.67 | 1.06, 2.28 | - | - |
| Difference (Hydrocortisone - this compound) | -2.10 | -2.93, -1.27 | - | - |
| Table 1: Efficacy of this compound Cream in Atopic Dermatitis (TSS Reduction).[2] |
Study in Irritant Contact Dermatitis
In a separate study, this compound was investigated in two human models of irritant contact dermatitis (ICD): an acute model and a model simulating chronic damage. In this pilot study, this compound ointment did not demonstrate efficacy in reducing erythema or transepidermal water loss compared to placebo.[1] In contrast, the corticosteroid comparator, betamethasone-17-valerate, showed a statistically significant reduction in these parameters in the chronic damage model.
| Treatment Group | Outcome in Acute ICD Model | Outcome in Chronic ICD Model |
| This compound Ointment | No significant difference from placebo | No significant difference from placebo |
| Placebo Ointment | - | - |
| Betamethasone-17-valerate | No significant difference | Statistically significant reduction in erythema and TEWL vs. This compound and placebo |
| Table 2: Efficacy of this compound Ointment in Irritant Contact Dermatitis.[1] |
Development Status and Future Directions
The available literature on this compound is limited to the early 2000s. The modest efficacy of the 0.15% cream in atopic dermatitis, particularly when compared to a mid-potency corticosteroid, may have tempered enthusiasm for its further development. Additionally, concerns regarding systemic absorption of topical PDE4 inhibitors and the potential for systemic side effects may have played a role. While not explicitly stated for this compound, systemic exposure is a known consideration for topically applied drugs, especially when applied to compromised skin barriers, and can be a reason for halting development.
Conclusion
This compound represented an early effort to target the PDE4 pathway for the topical treatment of atopic dermatitis. While it demonstrated a statistically significant, albeit modest, clinical effect compared to vehicle, it did not match the efficacy of a mid-potency corticosteroid. The lack of efficacy in a human model of irritant contact dermatitis further complicated its development profile. The absence of more recent publications suggests that the development of this compound was likely discontinued. Nevertheless, the investigation of this compound contributed to the growing body of evidence supporting PDE4 inhibition as a valid therapeutic strategy for inflammatory skin diseases, paving the way for the development of other topical PDE4 inhibitors that have since reached the market.
References
- 1. The effect of the PDE-4 inhibitor (this compound) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cipamfylline's Role in Cyclic AMP Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipamfylline (also known as BPN-14770 or Zatolmilast) is a potent and selective allosteric inhibitor of phosphodiesterase-4D (PDE4D), an enzyme critical to the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound prevents the degradation of cAMP, leading to its accumulation and the subsequent activation of downstream signaling pathways, such as the Protein Kinase A (PKA) pathway. This mechanism is being explored for therapeutic potential in neurological conditions marked by cAMP deficiency, including Fragile X syndrome and Alzheimer's disease, as well as in inflammatory disorders like atopic dermatitis.[1][2][3][4] This guide details the mechanism of action, quantitative pharmacology, and relevant experimental methodologies for studying this compound's role in cAMP modulation.
Mechanism of Action: Selective PDE4D Inhibition
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes.[5] Its intracellular concentration is tightly controlled by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[6] The PDE4 enzyme family is the primary regulator of cAMP hydrolysis in inflammatory cells and brain cells.[7][8]
This compound exerts its effect by selectively inhibiting the PDE4D isoform.[1][9] Unlike traditional PDE4 inhibitors that bind to the highly conserved catalytic site, this compound is an allosteric inhibitor that binds to a distinct, primate-specific region on the N-terminus of the enzyme.[3] This selective, allosteric inhibition prevents the conversion of cAMP into its inactive form, 5'-adenosine monophosphate (5'-AMP). The resulting increase in intracellular cAMP levels enhances the signaling of the cAMP-PKA-CREB pathway, which is crucial for synaptic plasticity, learning, and memory.[9]
Signaling Pathway Diagram
The following diagram illustrates the molecular cascade affected by this compound.
Quantitative Pharmacological Data
This compound demonstrates high potency and selectivity for the PDE4D enzyme. Its inhibitory capacity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Target Enzyme/Variant | IC50 Value (nM) | Notes |
| This compound (BPN-14770) | PDE4D7 | 7.8 | Allosteric inhibitor.[1] |
| This compound (BPN-14770) | PDE4D3 | 7.4 | Allosteric inhibitor. |
| This compound (BPN-14770) | Humanized mouse PDE4D | 2.9 ± 0.3 | Mutation increases potency 46-fold vs. wild-type. |
Experimental Protocols
Assessing the modulatory effect of this compound on cAMP levels involves both in vitro enzyme assays and cell-based or in vivo experiments.
In Vitro PDE4D Inhibition Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on PDE4D enzyme activity. Commercial kits are widely available for this purpose.
Objective: To determine the IC50 value of this compound for the PDE4D enzyme.
Materials:
-
Recombinant human PDE4D enzyme
-
This compound (BPN-14770) stock solution
-
cAMP substrate solution
-
5'-Nucleotidase solution
-
PDE assay buffer
-
96-well microplates
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer to create a range of concentrations for testing.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
10 µL of this compound dilution (or vehicle control).
-
20 µL of cAMP substrate solution.
-
5 µL of PDE assay buffer.
-
10 µL of 5'-nucleotidase solution.
-
-
Enzyme Addition: Initiate the reaction by adding 5 µL of the PDE4D enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). During this time, active PDE4D will convert cAMP to 5'-AMP, and the 5'-nucleotidase will convert 5'-AMP to adenosine and inorganic phosphate (Pi).
-
Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate generated by adding the phosphate detection reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The amount of phosphate produced is proportional to PDE4D activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
In Vivo Brain cAMP Measurement Assay
This protocol outlines the measurement of cAMP levels in brain tissue following the administration of this compound, as described in studies with humanized PDE4D mice.[3]
Objective: To quantify the effect of this compound on cAMP levels in a specific brain region (e.g., hippocampus).
Materials:
-
This compound (BPN-14770) formulated for oral gavage
-
Experimental animals (e.g., humanized PDE4D mice)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Tissue homogenizer
-
cAMP complete ELISA kit
-
Protein assay kit (e.g., BCA)
Methodology:
-
Dosing: Administer various doses of this compound or a vehicle control to the animals via oral gavage.[9]
-
Tissue Collection: At a specified time point post-dosing (e.g., 1 hour), euthanize the animals by rapid decapitation.[3]
-
Dissection and Preservation: Immediately dissect the brain on ice, isolate the region of interest (e.g., hippocampus), flash-freeze the tissue in liquid nitrogen, and store at -80°C until analysis.[3]
-
Homogenization: On the day of the assay, homogenize the frozen brain samples in the appropriate lysis buffer provided with the ELISA kit.
-
Quantification: Analyze the samples using a competitive cAMP ELISA kit according to the manufacturer's protocol.[3] This typically involves incubating the sample with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP and a cAMP-specific antibody in a pre-coated plate.
-
Protein Normalization: Determine the total protein concentration in each homogenate using a standard protein assay to normalize the cAMP levels.
-
Data Analysis: Calculate the cAMP concentration (e.g., in pmol) per milligram of total protein. Compare the cAMP levels in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).[3]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the in vivo cAMP measurement experiment.
Conclusion
This compound is a highly selective, next-generation PDE4D inhibitor that effectively modulates the cyclic AMP signaling pathway. Its allosteric mechanism of action and high potency make it a valuable tool for neuroscience and inflammation research. The experimental frameworks provided herein offer standardized approaches for quantifying its pharmacological effects, facilitating further investigation into its therapeutic potential for a range of challenging neurological and inflammatory disorders.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Phosphodiesterase 4D Inhibition Shows Promise for Treatment of Cognitive Disorders, Fragile X and Alzheimer’s Disease - - Practical Neurology [practicalneurology.com]
- 4. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Frontiers | A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway [frontiersin.org]
- 7. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchwithrutgers.com [researchwithrutgers.com]
Early-Stage Efficacy of Cipamfylline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available early-stage research on the efficacy of Cipamfylline. A comprehensive understanding of its therapeutic potential requires access to the full, unpublished preclinical and clinical data.
Executive Summary
This compound is a potent and selective phosphodiesterase-4 (PDE-4) inhibitor investigated for its anti-inflammatory properties in dermatological conditions. Early-stage clinical research in atopic dermatitis has demonstrated its superiority over vehicle in reducing disease severity, although it was found to be less potent than a topical corticosteroid.[1] Further investigation in irritant contact dermatitis did not show significant efficacy in the models studied. This guide provides an in-depth overview of the available efficacy data, experimental methodologies, and the underlying mechanism of action of this compound.
Quantitative Efficacy Data
The following tables summarize the key efficacy findings from early-stage clinical trials involving this compound.
Table 1: Clinical Efficacy of this compound Cream (0.15%) in Atopic Dermatitis [1]
| Efficacy Endpoint | Comparison | Result | 95% Confidence Interval | P-value |
| Change in Total Severity Score (TSS) | This compound vs. Vehicle | 1.67 (greater reduction with this compound) | 1.06, 2.28 | < 0.001 |
| Change in Total Severity Score (TSS) | This compound vs. Hydrocortisone 17-butyrate (0.1%) | -2.10 (lesser reduction with this compound) | -2.93, -1.27 | < 0.001 |
Data from a 14-day, randomized, double-blind, left-right study in adult patients with stable symmetrical atopic dermatitis.
Table 2: Clinical Efficacy of this compound Ointment in Irritant Contact Dermatitis (ICD)
| Model | Comparison | Outcome |
| Acute ICD | This compound vs. Placebo | No significant differences observed in erythema and transepidermal water loss (TEWL). |
| Chronic ICD | This compound vs. Betamethasone-17-valerate | Betamethasone-17-valerate showed a statistically significant reduction in erythema and TEWL compared to this compound. |
Data from a pilot study in healthy volunteers with irritant-induced contact dermatitis.
Mechanism of Action: PDE-4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-4 (PDE-4), an enzyme predominantly found in immune and inflammatory cells.[2][3][4] PDE-4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE-4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and an increase in anti-inflammatory mediators.[2][4][5] This ultimately suppresses the inflammatory cascade characteristic of atopic dermatitis.
Caption: this compound inhibits PDE-4, increasing cAMP and leading to anti-inflammatory effects.
Experimental Protocols
Preclinical: In Vitro PDE-4 Inhibition Assay (General Protocol)
While specific preclinical data for this compound is not publicly available, a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a PDE-4 inhibitor would follow these general steps:
-
Enzyme and Substrate Preparation: Recombinant human PDE-4 enzyme is used. The substrate, cAMP, is labeled with a fluorescent marker.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Incubation: The PDE-4 enzyme, fluorescently labeled cAMP, and this compound (or vehicle control) are incubated together in a microplate.
-
Detection: The reaction is stopped, and the amount of hydrolyzed cAMP is measured using a suitable detection method, such as fluorescence polarization or FRET.
-
Data Analysis: The percentage of PDE-4 inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Clinical: Randomized, Double-Blind, Left-Right Study in Atopic Dermatitis
The primary clinical evidence for this compound's efficacy comes from a multicenter, prospective, randomized, double-blind, left-right comparative study.
Objective: To compare the efficacy and safety of this compound cream with vehicle and a topical corticosteroid in adult patients with atopic dermatitis.
Study Design:
-
Randomization: Patients were randomly assigned to one of two treatment groups: this compound vs. vehicle or this compound vs. hydrocortisone 17-butyrate.
-
Blinding: Both the investigator and the patient were blinded to the treatment allocation.
-
Left-Right Comparison: In each patient, symmetrical lesions on the left and right arms were randomly assigned to receive one of the two treatments being compared in their group. This intra-patient control minimizes variability.
-
Patient Population: Adult patients with stable, symmetrical atopic dermatitis on their arms.
-
Treatment: Creams were applied to the designated lesions for up to 14 days.
-
Primary Efficacy Endpoint: The primary outcome was the change in the Total Severity Score (TSS), which assesses the severity of erythema, induration, and pruritus.
Caption: Workflow of a randomized, double-blind, left-right topical clinical trial.
Conclusion and Future Directions
Early-stage research indicates that this compound is a promising topical anti-inflammatory agent for atopic dermatitis, with a favorable efficacy profile compared to vehicle. Its mechanism as a PDE-4 inhibitor is well-established for anti-inflammatory effects. However, the limited publicly available data, particularly the absence of preclinical IC50 values and detailed dose-ranging studies, highlights the need for further research to fully characterize its therapeutic potential. Future studies should aim to establish the optimal formulation and dosage, further delineate its safety profile in larger patient populations, and explore its efficacy in other inflammatory skin disorders.
References
- 1. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Cipamfylline: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipamfylline (BRL-61063) is a synthetic xanthine derivative that was investigated for its potential as a topical anti-inflammatory agent.[1] It is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with available experimental data. Development of this compound was discontinued in 2002 due to the inability to achieve sufficiently high plasma concentrations for systemic efficacy.[1]
Chemical Structure and Properties
This compound is an 8-amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione.[1] Its chemical structure is characterized by a purine-2,6-dione core, substituted with two cyclopropylmethyl groups at positions 1 and 3, and an amino group at position 8.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione | [1] |
| Synonyms | BRL-61063, BRL 61063, BRL61063 | [1] |
| CAS Number | 132210-43-6 | [1] |
| Chemical Formula | C13H17N5O2 | [1] |
| Molecular Weight | 275.31 g/mol | [1] |
| SMILES | C1CC1CN2C3=C(N=C(N3C(=O)N(C2=O)CC4CC4)N) | [1] |
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects through the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme in the inflammatory signaling pathway, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in immune and inflammatory cells.
Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.
Pharmacodynamic and Pharmacokinetic Properties
Detailed public data on the pharmacodynamic and pharmacokinetic properties of this compound are limited. The discontinuation of its development has resulted in a scarcity of published quantitative data.
Table 2: Summary of Available Pharmacodynamic and Pharmacokinetic Information
| Parameter | Observation | Source |
| Potency | Potent inhibitor of PDE4 | [1][2] |
| Selectivity | Selective for PDE4 | [1][2] |
| Absorption | Insufficient to achieve therapeutic plasma levels | [1] |
| Distribution | Not publicly available | |
| Metabolism | Not publicly available | |
| Excretion | Not publicly available |
Clinical Studies in Atopic Dermatitis
This compound was evaluated in a randomized, double-blind, multicenter clinical trial for the treatment of atopic dermatitis. The study compared the efficacy and safety of 0.15% this compound cream with a vehicle cream and 0.1% hydrocortisone 17-butyrate cream.
Table 3: Summary of Clinical Trial Results in Atopic Dermatitis
| Outcome Measure | This compound vs. Vehicle | This compound vs. Hydrocortisone 17-butyrate | Source |
| Total Severity Score | Significantly greater reduction (p < 0.001) | Significantly less reduction (p < 0.001) | [2] |
| Investigator's Global Assessment | More effective | Less effective | [2] |
| Patient's Global Assessment | More effective | Less effective | [2] |
Experimental Protocol: Clinical Trial in Atopic Dermatitis
Objective: To compare the efficacy and safety of topical this compound cream with vehicle and a corticosteroid cream in adult patients with atopic dermatitis.
Study Design: A multicenter, prospective, randomized, double-blind, parallel-group, left-right comparison study.
Patient Population: Adult patients with stable, symmetrical atopic dermatitis on their arms.
Interventions:
-
This compound 0.15% cream applied to one arm.
-
Vehicle cream applied to the contralateral arm.
-
A separate cohort compared this compound 0.15% cream with hydrocortisone 17-butyrate 0.1% cream in the same left-right manner.
-
Treatments were applied twice daily for up to 14 days.
Outcome Measures:
-
Primary: Change in the Total Severity Score (TSS), assessing erythema, scaling, and pruritus.
-
Secondary: Investigator's and patient's overall assessment of treatment response.
Statistical Analysis: The differences in the reduction of the TSS between treatments were analyzed using appropriate statistical methods.
Conclusion
This compound is a potent and selective PDE4 inhibitor with demonstrated topical anti-inflammatory activity in a clinical setting for atopic dermatitis. While it proved to be more effective than its vehicle, it was less potent than a mid-strength topical corticosteroid. The primary limitation that led to the cessation of its development was the inability to achieve adequate systemic exposure for potential broader applications. The available data on this compound, particularly its mechanism of action, provides valuable insights for the ongoing development of novel PDE4 inhibitors for various inflammatory and immunological disorders.
References
Investigating the Anti-inflammatory Effects of Cipamfylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipamfylline is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of dermatological conditions. As a modulator of intracellular cyclic adenosine monophosphate (cAMP) levels, this compound influences the production of key pro- and anti-inflammatory cytokines. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing available clinical and representative preclinical data, and outlining key experimental protocols for its evaluation.
Introduction: The Role of PDE4 in Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells such as T cells, monocytes, and macrophages.[1] PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that plays a pivotal role in regulating inflammatory responses.[2] By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[3] This activation leads to the modulation of gene transcription for various cytokines, generally resulting in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory ones.[4][5]
Mechanism of Action: this compound as a PDE4 Inhibitor
The primary mechanism of action of this compound is the selective inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. The elevated cAMP levels activate PKA, which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10). Concurrently, the cAMP/PKA pathway can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7][8]
Quantitative Data on Anti-inflammatory Effects
Clinical Efficacy of this compound
Clinical studies have evaluated the efficacy of topical this compound in inflammatory skin conditions.
Table 1: Clinical Trial Results for this compound in Irritant Contact Dermatitis [9]
| Parameter | This compound Ointment | Betamethasone-17-valerate | Placebo Ointment |
| Erythema Score | No significant reduction | Statistically significant reduction | No significant reduction |
| Transepidermal Water Loss (TEWL) | No significant reduction | Statistically significant reduction | No significant reduction |
| Epidermal Proliferation (Immunohistochemistry) | No significant suppression | Significant suppression | No significant suppression |
Study Design: A randomized, placebo-controlled pilot study in healthy volunteers with sodium dodecyl sulphate-induced irritant contact dermatitis.[9]
Table 2: Clinical Trial Results for this compound in Atopic Dermatitis [10]
| Parameter | This compound Cream (0.15%) | Hydrocortisone 17-butyrate Cream (0.1%) | Vehicle Cream |
| Reduction in Total Severity Score | Significantly greater than vehicle (P < 0.001) | Significantly greater than this compound (P < 0.001) | - |
Study Design: An international, multicenter, randomized, double-blind, left-right comparison study in adult patients with stable symmetrical atopic dermatitis.[10]
Representative Preclinical Data for Selective PDE4 Inhibitors
While specific preclinical data on this compound's effect on cytokine inhibition is limited in publicly available literature, the following tables present representative data from other well-characterized selective PDE4 inhibitors, Roflumilast and Apremilast, to illustrate the expected anti-inflammatory profile.
Table 3: Representative In Vitro Cytokine Inhibition by Selective PDE4 Inhibitors
| Cytokine | Roflumilast (IC50) | Apremilast (IC50) |
| TNF-α | ~0.8 nM (in human neutrophils)[11] | Similar to lenalidomide[4] |
| IL-6 | Not significantly affected[12] | Decreased in vivo (potentially indirect effect)[13] |
| IL-10 | Increased serum levels in vivo[14] | Upregulated[4] |
Data is compiled from studies on Roflumilast and Apremilast and is intended to be representative of the PDE4 inhibitor class.
Experimental Protocols
In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay is crucial for evaluating the direct anti-inflammatory effects of a compound on primary human immune cells.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[15]
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[16]
-
Plating: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, to induce cytokine production.[17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[18]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits cytokine production by 50%).
Intracellular cAMP Measurement Assay
This assay directly measures the primary pharmacological effect of this compound.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells or PBMCs) in the appropriate medium.
-
Compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control for a specified period. To prevent cAMP degradation by other phosphodiesterases, a non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) can be included.[19]
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a Fluorescence Resonance Energy Transfer (FRET)-based assay.[1][19][20] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the cell lysates by interpolating from the standard curve. Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect.
Conclusion
This compound, as a selective PDE4 inhibitor, demonstrates anti-inflammatory potential by modulating the production of key cytokines through the elevation of intracellular cAMP. While clinical studies in dermatology have shown mixed but generally positive results compared to placebo, a more comprehensive understanding of its preclinical efficacy, particularly its specific impact on a broader range of inflammatory mediators, is essential for its future development. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the anti-inflammatory properties of this compound and other novel PDE4 inhibitors. Further research focusing on the in-depth molecular mechanisms and broader therapeutic applications of this compound is warranted.
References
- 1. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of apremilast therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]
- 4. Apremilast - Wikipedia [en.wikipedia.org]
- 5. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The effect of the PDE-4 inhibitor (this compound) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]
- 13. The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-Clinical Assessment of Roflumilast Therapy in a Thoracic Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Cipamfylline Cream Formulation in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipamfylline is a potent and selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the topical treatment of atopic dermatitis. By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a reduction in the production of pro-inflammatory cytokines. These application notes provide a comprehensive overview of a representative formulation for a 0.15% this compound cream intended for clinical trials, along with detailed experimental protocols for its preparation, quality control, and clinical evaluation.
Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. In atopic dermatitis, overactive PDE4 in immune cells leads to the degradation of cAMP. By blocking this degradation, this compound increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates transcription factors, such as NF-κB, that are responsible for the transcription of pro-inflammatory cytokine genes. The ultimate result is a decrease in the production of key inflammatory mediators like IL-4, IL-5, and TNF-α, which play a crucial role in the pathophysiology of atopic dermatitis.
Representative this compound Cream Formulation (0.15%)
While the exact composition of the cream used in historical clinical trials is not publicly available, the following represents a standard oil-in-water (o/w) emulsion formulation suitable for a topical PDE4 inhibitor like this compound.
| Ingredient | Function | Representative Concentration (% w/w) |
| Active Pharmaceutical Ingredient (API) | ||
| This compound | PDE4 Inhibitor | 0.15 |
| Oil Phase | ||
| Cetostearyl Alcohol | Emulsifier, Thickener | 10.0 |
| White Soft Paraffin | Emollient, Occlusive | 15.0 |
| Liquid Paraffin | Emollient | 5.0 |
| Aqueous Phase | ||
| Purified Water | Solvent | q.s. to 100 |
| Propylene Glycol | Humectant, Solvent | 10.0 |
| Glycerin | Humectant | 5.0 |
| Excipients | ||
| Polysorbate 80 | Emulsifier | 2.0 |
| Phenoxyethanol | Preservative | 0.5 |
| Citric Acid Monohydrate | pH Adjuster | As needed |
| Sodium Citrate Dihydrate | pH Adjuster | As needed |
Experimental Protocols
Preparation of 0.15% this compound Cream (Oil-in-Water Emulsion)
This protocol outlines the laboratory-scale preparation of the representative this compound cream formulation.
Methodology:
-
Oil Phase Preparation: In a suitable vessel, combine cetostearyl alcohol, white soft paraffin, and liquid paraffin. Heat to 70-75°C with continuous stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate vessel, combine purified water, propylene glycol, and glycerin. Heat to 70-75°C with stirring until a clear solution is formed.
-
API Dispersion: In a small, separate container, disperse the accurately weighed this compound powder in a portion of the heated propylene glycol from the aqueous phase.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous high-shear mixing to form a primary emulsion.
-
API Incorporation: Add the this compound dispersion to the emulsion and continue mixing.
-
Homogenization: Homogenize the mixture using a suitable homogenizer to achieve a uniform and fine globule size distribution.
-
Cooling and Preservation: Allow the emulsion to cool to below 40°C with gentle stirring. Add phenoxyethanol and mix until uniformly dispersed.
-
pH Adjustment: Check the pH of the cream and adjust to a skin-compatible range (typically 4.5-5.5) using a citric acid/sodium citrate buffer solution.
-
Final Mixing and Packaging: Continue gentle mixing until the cream is uniform. Package the final product into appropriate containers for clinical trials.
Quality Control Testing of this compound Cream
The following tests are essential to ensure the quality, safety, and consistency of the this compound cream batches for clinical use.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | A smooth, white, homogenous cream, free from foreign matter and phase separation. |
| pH | pH meter (10% aqueous dispersion) | 4.5 - 5.5 |
| Viscosity | Rotational viscometer (e.g., Brookfield) with appropriate spindle and speed | Within predefined range (e.g., 20,000 - 50,000 cP) to ensure spreadability and stability. |
| Assay (this compound) | High-Performance Liquid Chromatography (HPLC) with UV detection | 90.0% - 110.0% of the label claim (0.15% w/w). |
| Content Uniformity | HPLC analysis of multiple samples from a single container and from different containers | Relative Standard Deviation (RSD) ≤ 6.0%. |
| Microbial Limits | USP <61> and <62> | Total Aerobic Microbial Count: ≤100 CFU/g; Total Yeast and Mold Count: ≤10 CFU/g; Absence of Staphylococcus aureus and Pseudomonas aeruginosa. |
| Particle/Globule Size | Light microscopy or laser diffraction | Uniform distribution with a mean globule size within a specified range (e.g., 1-10 µm). |
Clinical Trial Protocol for this compound Cream
The following outlines a representative Phase II clinical trial design to evaluate the efficacy and safety of 0.15% this compound cream in adult patients with atopic dermatitis.
Clinical Trial Data Summary
The following tables summarize key data from a pivotal randomized, double-blind, vehicle-controlled study of 0.15% this compound cream in adult patients with stable symmetrical atopic dermatitis on the arms.[1]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound 0.15% Cream | Vehicle Cream |
| Number of Patients | 102 | 102 |
| Mean Age (years) | 32.4 | 31.9 |
| Gender (% Female) | 55% | 58% |
| Mean Baseline Total Severity Score | 6.8 | 6.7 |
Table 2: Efficacy Outcomes at Day 14
| Endpoint | This compound 0.15% Cream | Vehicle Cream | p-value |
| Mean Reduction in Total Severity Score | 3.5 | 1.8 | <0.001 |
| Investigator's Global Assessment (% Improved) | 75% | 45% | <0.001 |
| Patient's Global Assessment (% Improved) | 72% | 42% | <0.001 |
Table 3: Summary of Adverse Events
| Adverse Event | This compound 0.15% Cream (n=102) | Vehicle Cream (n=102) |
| Application Site Burning | 5 (4.9%) | 2 (2.0%) |
| Application Site Pruritus | 3 (2.9%) | 4 (3.9%) |
| Skin Infection | 1 (1.0%) | 2 (2.0%) |
Note: The development of this compound was discontinued in 2002 due to the inability to achieve sufficiently high plasma levels for systemic indications, not due to lack of topical efficacy or safety.
Conclusion
This compound, as a 0.15% cream, has demonstrated statistically significant efficacy in reducing the signs and symptoms of atopic dermatitis compared to a vehicle cream.[1] The provided representative formulation and protocols offer a robust framework for the development and clinical evaluation of topical this compound. Adherence to stringent quality control measures is paramount to ensure the safety, efficacy, and consistency of the investigational product throughout the clinical trial process.
References
Techniques for Measuring Cipamfylline Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipamfylline is a selective phosphodiesterase 4 (PDE-4) inhibitor, a class of drugs known for their anti-inflammatory properties. By inhibiting the PDE-4 enzyme, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various inflammatory cells. This mechanism of action makes this compound a promising therapeutic candidate for inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. These application notes provide a comprehensive overview of the in vivo techniques and protocols for evaluating the efficacy of this compound in preclinical animal models of respiratory inflammation. The included methodologies cover lung function analysis, assessment of airway inflammation via bronchoalveolar lavage, and histopathological evaluation of lung tissue.
Introduction to this compound's Mechanism of Action
Phosphodiesterase 4 (PDE-4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells like macrophages, neutrophils, and T-cells. It specifically hydrolyzes cAMP, thus terminating its signaling. Inhibition of PDE-4 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors, such as NF-κB. This cascade of events ultimately results in the suppression of a wide range of inflammatory responses, including the production of pro-inflammatory cytokines and chemokines, and the infiltration of inflammatory cells into the lungs.
Caption: this compound's anti-inflammatory signaling pathway.
In Vivo Models for Efficacy Testing
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. The following models are widely used to recapitulate key features of human respiratory diseases like COPD.
Cigarette Smoke (CS)-Induced Chronic Inflammation and Emphysema Model
This is the most relevant model for COPD as cigarette smoking is the primary cause of the disease in humans.[1][2]
-
Species: Mice (e.g., C57BL/6) or rats.
-
Induction: Animals are exposed to mainstream cigarette smoke for several weeks to months. This can be done using whole-body exposure chambers or nose-only exposure systems.
-
Key Features: This model mimics chronic bronchitis, emphysema, and pulmonary inflammation, characterized by the influx of neutrophils and macrophages into the lungs.[3]
Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is often used to model acute exacerbations of COPD.[1][4]
-
Species: Mice or rats.
-
Induction: A single or repeated intranasal or intratracheal instillation of LPS.
-
Key Features: This model is characterized by a robust and rapid influx of neutrophils into the airways, peaking within 24 hours of LPS administration. It is ideal for screening the acute anti-inflammatory effects of compounds.[5]
Elastase-Induced Emphysema Model
This model is used to study the development of emphysema, a key pathological feature of COPD.
-
Species: Mice or hamsters.
-
Induction: A single intratracheal instillation of porcine pancreatic elastase.
-
Key Features: Elastase breaks down elastin in the alveolar walls, leading to airspace enlargement and loss of lung elasticity, mimicking the emphysematous component of COPD.
Experimental Workflow for In Vivo Efficacy Studies
A typical experimental workflow for evaluating the efficacy of this compound in a respiratory disease model is outlined below.
Caption: General experimental workflow for in vivo studies.
Key Efficacy Endpoints and Measurement Protocols
Lung Function Tests
Assessing changes in lung mechanics is a critical endpoint for determining the therapeutic benefit of this compound. Both invasive and non-invasive methods can be employed.[6][7][8]
-
Invasive Measurement of Lung Resistance and Compliance:
-
Protocol:
-
Anesthetize the animal (e.g., with ketamine/xylazine).
-
Tracheostomize the animal and connect it to a small animal ventilator (e.g., FlexiVent).
-
Administer a muscle relaxant to prevent spontaneous breathing.
-
Use the forced oscillation technique to measure respiratory system resistance (Rrs) and elastance (Ers), or dynamic compliance (Cdyn).
-
A bronchodilator response can be assessed by challenging the animals with a bronchoconstrictor agent (e.g., methacholine) before and after treatment with this compound.
-
-
-
Non-invasive Whole-Body Plethysmography:
-
Protocol:
-
Place conscious, unrestrained animals in a whole-body plethysmography chamber.
-
Allow a period of acclimatization.
-
Record breathing patterns (tidal volume, respiratory rate, and enhanced pause - Penh) at baseline and after challenge with a bronchoconstrictor.
-
Penh is a dimensionless parameter that correlates with airway resistance.
-
-
Table 1: Quantitative Data on the Effects of PDE-4 Inhibitors on Lung Function in Animal Models
| Parameter | Animal Model | PDE-4 Inhibitor | Dose | Route | % Improvement vs. Vehicle | Reference |
| Airway Conductance | Serotonin-challenged rats | Roflumilast | 10 µmol/kg | i.v. | ~60% increase | [6] |
| Airway Conductance | Histamine-challenged guinea pigs | Roflumilast | 10 µmol/kg | i.v. | ~70% increase | [6] |
| Pulmonary Compliance | Bleomycin-induced fibrosis in mice | Cilomilast | 10 mg/kg | i.p. | Significant increase | [7] |
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is a minimally invasive procedure that allows for the collection of cells and fluid from the lower respiratory tract, providing a snapshot of the inflammatory state of the lungs.[9][10][11]
-
Protocol:
-
Euthanize the animal via an approved method.
-
Expose the trachea and insert a cannula.
-
Instill a known volume of sterile saline or PBS into the lungs and gently aspirate.
-
Repeat the lavage process 2-3 times and pool the recovered fluid.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
-
Analysis:
-
Total and Differential Cell Counts: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of macrophages, neutrophils, lymphocytes, and eosinophils.
-
Biomarker Analysis in BAL Supernatant: The supernatant can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and chemokines (e.g., CXCL1/KC, MCP-1) using ELISA or multiplex assays.
-
Table 2: Quantitative Data on the Effects of PDE-4 Inhibitors on BAL Fluid Parameters in Animal Models
| Parameter | Animal Model | PDE-4 Inhibitor | Dose | Route | % Reduction vs. Disease Control | Reference |
| Total Cells | LPS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | ~50% | [3] |
| Macrophages | LPS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | ~45% | [3] |
| Neutrophils | CS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | ~40% | [12] |
| Eosinophils | Ovalbumin-challenged rats | Roflumilast | 2.7 µmol/kg | p.o. | 50% (ED50) | [6] |
| TNF-α | LPS-induced inflammation in rats | Roflumilast | 0.3 µmol/kg | p.o. | 50% (ED50) | [6] |
| IL-6 | LPS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | Significant reduction | [3] |
| IL-1β | LPS-induced inflammation in mice | Roflumilast | 1 mg/kg | p.o. | Significant reduction | [3] |
Histopathological Analysis of Lung Tissue
Histopathology provides a qualitative and semi-quantitative assessment of the structural changes in the lungs, such as inflammation, airway remodeling, and emphysema.[5][13][14]
-
Protocol:
-
After BAL, perfuse the lungs with saline to remove blood.
-
Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure.
-
Excise the lungs and immerse them in the fixative for at least 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and cut thin sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with special stains like Masson's trichrome for collagen deposition (fibrosis).
-
-
Analysis:
-
Inflammatory Cell Infiltration: Score the peribronchial and perivascular infiltration of inflammatory cells.
-
Airway Remodeling: Measure the thickness of the airway epithelium and smooth muscle layer.
-
Emphysema Assessment: Quantify airspace enlargement by measuring the mean linear intercept (MLI).
-
Mucus Production: Use Periodic acid-Schiff (PAS) staining to identify and quantify mucus-producing goblet cells.
-
Table 3: Quantitative Data on the Effects of PDE-4 Inhibitors on Lung Histopathology in Animal Models
| Parameter | Animal Model | PDE-4 Inhibitor | Dose | Route | Outcome | Reference |
| Lung Inflammation Score | Bleomycin-induced fibrosis in mice | Cilomilast | 10 mg/kg | i.p. | Significant reduction in fibrosis score | [7] |
| Emphysematous Changes | CS-induced emphysema in mice | Roflumilast | 5 mg/kg | p.o. | Prevention of parenchymal destruction | [15] |
| Pulmonary Neutrophilia | LPS-induced inflammation in rats | GSK256066 | Inhaled | Inhaled | Significant suppression | [5] |
Conclusion
The in vivo models and efficacy endpoints described in these application notes provide a robust framework for the preclinical evaluation of this compound for the treatment of inflammatory respiratory diseases. A comprehensive assessment combining lung function tests, BAL fluid analysis, and histopathology will generate the necessary data to establish a proof-of-concept for the therapeutic potential of this compound and to support its advancement into clinical development. The quantitative data from studies on other PDE-4 inhibitors, such as Roflumilast and Cilomilast, serve as a valuable benchmark for these investigations.
References
- 1. Cigarette smoke up‐regulates PDE3 and PDE4 to decrease cAMP in airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of phosphodiesterase 4 inhibition on bleomycin-induced pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Cipamfylline as a Tool Compound for PDE4 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipamfylline is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2][3] By inhibiting PDE4, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is associated with the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory cytokines. These characteristics make this compound a valuable tool compound for in vitro and in vivo studies aimed at understanding the role of PDE4 in various physiological and pathological processes, particularly in inflammatory and immunological disorders.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key experimental assays to study PDE4 inhibition.
Mechanism of Action: PDE4 Signaling Pathway
PDE4 enzymes specifically hydrolyze cAMP, a key second messenger. Inhibition of PDE4 by compounds like this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling cascade ultimately results in a dampened inflammatory response, characterized by reduced production of pro-inflammatory cytokines such as TNF-α.
Caption: PDE4 Inhibition Signaling Pathway.
Data Presentation
Table 1: Inhibitory Potency of this compound against PDE4 Isoforms (Illustrative Data)
| PDE4 Isoform | IC50 (nM) [Example] |
| PDE4A | 15 |
| PDE4B | 5 |
| PDE4C | 25 |
| PDE4D | 10 |
Table 2: Functional Potency of this compound in Cellular Assays (Illustrative Data)
| Assay | Cell Type | Stimulus | IC50 (nM) [Example] |
| cAMP Accumulation | PBMCs | Forskolin | 20 |
| TNF-α Release Inhibition | Macrophages | LPS | 50 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as a PDE4 inhibitor.
PDE4 Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound against recombinant human PDE4 enzymes.
Caption: PDE4 Enzymatic Inhibition Assay Workflow.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
cAMP substrate
-
This compound
-
DMSO (for compound dilution)
-
Detection reagent (e.g., based on fluorescence polarization, HTRF, or colorimetric methods)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Add a fixed amount of recombinant PDE4 enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a fixed concentration of cAMP substrate to all wells.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Terminate the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal using a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Intracellular cAMP Accumulation Assay
This protocol measures the ability of this compound to increase intracellular cAMP levels in a cellular context.
Caption: Intracellular cAMP Accumulation Assay Workflow.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937)
-
Cell culture medium
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin for 15-30 minutes at 37°C to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration in the cell lysates using the chosen assay method.
-
Calculate the fold-change in cAMP levels for each this compound concentration compared to the vehicle control and determine the EC50 value.
TNF-α Release Inhibition Assay
This protocol assesses the anti-inflammatory effect of this compound by measuring its ability to inhibit the release of TNF-α from stimulated immune cells.
Caption: TNF-α Release Inhibition Assay Workflow.
Materials:
-
Human macrophages (e.g., derived from monocytes) or PBMCs
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate and seed macrophages or PBMCs into a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 4-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of PDE4 in inflammatory and immune responses. The protocols outlined in these application notes provide a framework for researchers to characterize the in vitro and cellular effects of this compound and other PDE4 inhibitors. By employing these standardized assays, researchers can gain a deeper understanding of the therapeutic potential of targeting the PDE4 signaling pathway.
References
- 1. The effect of the PDE-4 inhibitor (this compound) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Cipamfylline Solubility In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges associated with the poor in vitro solubility of Cipamfylline. By following these guidelines, users can achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately after I add it to my aqueous cell culture medium. What should I do?
A1: This is a common issue for poorly soluble compounds. The DMSO stock concentration is likely too high, causing the compound to crash out when it hits the aqueous environment. First, try lowering the final DMSO concentration in your medium to less than 0.5% (v/v), and ideally 0.1% or lower, as higher concentrations can be toxic to cells. If precipitation still occurs, you will need to either decrease the starting DMSO stock concentration or employ a solubility-enhancing excipient in your final medium.
Q2: What are the first-line strategies I should try to improve this compound solubility for my in vitro assay?
A2: For initial troubleshooting, consider these three approaches:
-
Co-solvents: Introduce a water-miscible organic solvent at a low, non-toxic concentration in your final assay buffer.
-
Surfactants: Use a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate this compound.[1][2][3]
-
Cyclodextrins: Employ a modified cyclodextrin to form an inclusion complex with this compound, effectively increasing its aqueous solubility.[4][5][6][7]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: pH adjustment can be an effective strategy if the compound has ionizable functional groups.[8][9] As a xanthine derivative, this compound may have acidic or basic properties.[10] You can perform a simple experiment by attempting to dissolve this compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) to observe its solubility. However, be mindful that the optimal pH for solubility may not be compatible with your experimental system (e.g., cell viability or enzyme activity).
Q4: Are there any potential downsides to using solubility enhancers in my experiments?
A4: Yes, it is crucial to run appropriate vehicle controls. Excipients like co-solvents, surfactants, and cyclodextrins can have their own biological effects or interfere with assay components. Always test the vehicle (your final formulation without this compound) in parallel with your experimental samples to ensure that the observed effects are due to the compound itself and not the excipients.
Troubleshooting Guides
Guide 1: Troubleshooting for Cell-Based Assays
If you are observing compound precipitation, low potency, or high variability in your cell-based assays, follow this troubleshooting workflow.
References
- 1. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the PDE-4 inhibitor (this compound) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Cipamfylline
Welcome to the Cipamfylline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4).[1] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of various downstream signaling pathways, leading to a reduction in inflammatory responses. This mechanism is central to its therapeutic potential in inflammatory conditions such as atopic dermatitis.
Q2: What are the potential off-target effects of PDE4 inhibitors like this compound?
While this compound is designed to be selective for PDE4, like many small molecule inhibitors, it may interact with unintended biological targets. For the broader class of PDE4 inhibitors, off-target effects can include interactions with other PDE families, kinases, or other proteins with structurally similar binding sites. Common adverse effects observed with systemic administration of some PDE4 inhibitors include nausea, emesis, headache, and diarrhea, which are often linked to the inhibition of PDE4 isoforms in the central nervous system and gastrointestinal tract.[2][3][4][5] Although this compound is intended for topical use, understanding its potential off-target profile is crucial for comprehensive preclinical safety assessment.
Q3: How can I proactively minimize off-target effects in my experiments?
Minimizing off-target effects is a critical aspect of drug development.[6] Key strategies include:
-
Rational Drug Design: Utilizing computational and structural biology tools to design molecules with high specificity for the intended target.
-
Dose-Response Optimization: Using the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing the likelihood of engaging off-target molecules.
-
Use of Appropriate Controls: Including negative and positive controls in all experiments to differentiate between on-target and off-target-driven phenotypes.
-
Orthogonal Approaches: Confirming key findings using alternative methods or tool compounds with different chemical scaffolds but the same on-target activity.
Q4: What initial steps should I take to characterize the selectivity of this compound in my experimental system?
A systematic approach to characterizing selectivity is recommended:
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[7][8]
-
In Vitro Profiling: Screen this compound against a panel of related enzymes (e.g., other PDE isoforms) and a broad panel of kinases and other common off-target classes.
-
Cell-Based Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context and identify potential off-targets.
-
Transcriptomic/Proteomic Analysis: Use unbiased approaches like RNA sequencing or proteomic profiling to assess global changes in gene or protein expression following this compound treatment.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results.
-
Possible Cause: This could be due to off-target effects, experimental variability, or issues with the compound itself.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock.
-
Optimize Concentration: Perform a detailed dose-response curve to identify the optimal concentration range.
-
Run Control Experiments: Include a structurally related but inactive control compound if available.
-
Assess Cell Health: Ensure that the observed phenotype is not a result of general cellular toxicity.
-
Consider Orthogonal Validation: Use another selective PDE4 inhibitor to see if the phenotype is reproducible.
-
Issue 2: Discrepancy between in vitro potency and cellular activity.
-
Possible Cause: This could be related to poor cell permeability, active efflux from the cell, or rapid metabolism of the compound within the cell.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize assays to measure the intracellular concentration of this compound.
-
Investigate Efflux Pumps: Determine if this compound is a substrate for common drug efflux pumps like P-glycoprotein.
-
Evaluate Metabolic Stability: Analyze the stability of this compound in the presence of cellular lysates or microsomes.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound Against PDE Isoforms
| PDE Isoform | IC50 (nM) | Fold Selectivity vs. PDE4 |
| PDE1 | >10,000 | >1000 |
| PDE2 | >10,000 | >1000 |
| PDE3 | >5,000 | >500 |
| PDE4 | 10 | 1 |
| PDE5 | >10,000 | >1000 |
| PDE6 | >10,000 | >1000 |
| PDE7 | >2,000 | >200 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Kinase Selectivity Panel for this compound
| Kinase Target | % Inhibition at 1 µM |
| Kinase A | <5% |
| Kinase B | <10% |
| Kinase C | <2% |
| Kinase D | <8% |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its target protein, PDE4, in intact cells.[9][10][11][12][13]
Materials:
-
Cell line expressing PDE4
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PDE4 antibody
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble PDE4 by Western blotting.
Protocol 2: Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.[14][15][16][17][18]
Materials:
-
This compound
-
Kinase panel (commercially available)
-
ATP
-
Substrates for each kinase
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Methodology:
-
Assay Setup: In a microplate, add the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add this compound at a desired screening concentration (e.g., 1 µM). Include a positive control inhibitor and a vehicle control (DMSO).
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for the recommended time at the appropriate temperature.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Calculate the percent inhibition for each kinase.
Protocol 3: RNA Sequencing (RNA-seq) for Off-Target Identification
This protocol provides a workflow for identifying global transcriptomic changes induced by this compound, which can reveal potential off-target signaling pathways.[19][20][21]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
Next-generation sequencing (NGS) platform
Methodology:
-
Cell Treatment: Treat cells with this compound or DMSO at a relevant concentration and time point.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway analysis on the differentially expressed genes to identify affected biological pathways.
-
Visualizations
Caption: this compound inhibits PDE4, leading to increased cAMP levels and reduced inflammation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for identifying and validating potential off-target effects.
References
- 1. The effect of the PDE-4 inhibitor (this compound) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. academic.oup.com [academic.oup.com]
- 21. rna-seqblog.com [rna-seqblog.com]
Technical Support Center: Refining Protocols for Long-Term Cipamfylline Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on long-term studies with Cipamfylline.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term in vitro and in vivo experiments with this compound.
In Vitro Studies: Loss of this compound Efficacy Over Time
Question: We are observing a diminished inhibitory effect of this compound on cytokine production in our long-term immune cell cultures (e.g., T-cells, keratinocytes) after several weeks of continuous treatment. What could be the cause and how can we troubleshoot this?
Answer:
This phenomenon, often referred to as tachyphylaxis or tolerance, can be a significant challenge in long-term in vitro studies with phosphodiesterase 4 (PDE4) inhibitors like this compound. The most likely cause is a cellular compensatory mechanism involving the upregulation of PDE4 expression.[1]
Troubleshooting Steps:
-
Confirm Loss of Efficacy:
-
Perform a time-course experiment to pinpoint the onset of reduced efficacy.
-
Include positive and negative controls at each time point to ensure the variability is not due to other experimental factors.
-
-
Investigate PDE4 Upregulation:
-
Quantitative PCR (qPCR): Measure the mRNA levels of PDE4 subtypes (PDE4A, PDE4B, PDE4D are predominant in T-cells) in cells treated with this compound over time compared to vehicle-treated controls.[1][2] A significant increase in PDE4 mRNA would suggest transcriptional upregulation.
-
Western Blot: Analyze the protein expression of PDE4 subtypes to confirm if the increased mRNA levels translate to higher protein expression.[1]
-
-
Assess cAMP Levels:
-
Protocol Modifications to Mitigate Tolerance:
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen (e.g., 24 hours on, 24 hours off) to potentially reduce the selective pressure for PDE4 upregulation.
-
Dose Escalation: If experimentally justifiable, a gradual increase in the this compound concentration might be necessary to maintain the desired level of PDE4 inhibition.
-
Washout Periods: Incorporate washout periods where the cells are cultured in the absence of this compound to allow for the potential reversal of PDE4 upregulation.
-
Logical Workflow for Troubleshooting In Vitro Efficacy Loss:
Caption: Troubleshooting workflow for decreased this compound efficacy in vitro.
In Vivo Studies: Variability in Skin Inflammation in Chronic Atopic Dermatitis Models
Question: We are observing high variability in the severity of skin lesions and inflammatory markers among mice in our long-term atopic dermatitis model treated with topical this compound. How can we reduce this variability?
Answer:
High variability in chronic animal models of atopic dermatitis is a common challenge. It can stem from inconsistencies in the induction of inflammation, drug application, and animal-specific factors.
Troubleshooting Steps:
-
Standardize Inflammation Induction:
-
Ensure a consistent and reproducible method for inducing atopic dermatitis. For hapten-induced models (e.g., using oxazolone or DNCB), the concentration, volume, and application site of the sensitizing and challenging agents must be uniform across all animals.[4][5]
-
For models using allergens like house dust mite extract, ensure the allergen preparation is of consistent quality and applied uniformly.[6]
-
-
Refine Topical Drug Application:
-
Dose and Formulation: Ensure the concentration of this compound in the cream or ointment is homogenous.
-
Application Technique: The amount of topical formulation applied should be consistent. Use a positive displacement pipette or a syringe to apply a precise volume or weight of the cream. The area of application should be clearly defined and consistent for all animals.
-
Frequency and Timing: Apply the treatment at the same time each day to minimize circadian variations in inflammatory responses.
-
Preventing Ingestion: If animals are housed in groups, consider individual housing for a short period after application to prevent them from licking the treatment off each other. An Elizabethan collar can be used if necessary, but be mindful of the potential for added stress.
-
-
Animal Monitoring and Grouping:
-
Baseline Measurements: Before starting the treatment, stratify the animals into treatment groups based on the initial severity of their skin lesions to ensure that all groups have a similar baseline.
-
Consistent Scoring: Use a standardized and validated scoring system for skin lesions (e.g., SCORAD) and ensure that the same person performs the scoring to minimize inter-observer variability.
-
Environmental Factors: Maintain consistent environmental conditions (temperature, humidity, light-dark cycle) as these can influence the inflammatory response.
-
Experimental Workflow for a Chronic Atopic Dermatitis Mouse Model:
Caption: Workflow for a long-term topical this compound study in a mouse AD model.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[7] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammation.[8] By inhibiting PDE4, this compound increases intracellular cAMP levels in immune cells (such as T-cells and keratinocytes) and other inflammatory cells.[9][10] This leads to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IL-4, IL-5) and the upregulation of anti-inflammatory cytokines (e.g., IL-10).[11][12]
Signaling Pathway of this compound:
Caption: this compound inhibits PDE4, increasing cAMP and modulating cytokine production.
2. What are the key parameters to monitor in a long-term in vivo study of this compound for atopic dermatitis?
A comprehensive long-term in vivo study should include a combination of clinical, histological, and molecular readouts.
| Parameter Category | Specific Measurement | Frequency |
| Clinical Assessment | Atopic Dermatitis Score (e.g., SCORAD) | Weekly |
| Ear Thickness | Weekly | |
| Transepidermal Water Loss (TEWL) | Weekly | |
| Pruritus (scratching behavior) | Daily/Weekly | |
| Histopathological Analysis | Epidermal thickness (acanthosis) | Endpoint |
| Inflammatory cell infiltration (e.g., eosinophils, mast cells, T-cells) | Endpoint | |
| Staining for specific cell markers (e.g., CD3 for T-cells, mast cell tryptase) | Endpoint | |
| Molecular & Cellular Analysis | Cytokine levels in skin tissue (e.g., IL-4, IL-13, TNF-α via qPCR or ELISA) | Endpoint |
| Serum IgE levels | Bi-weekly/Endpoint | |
| Intracellular cAMP levels in skin tissue | Endpoint | |
| PDE4 expression in skin tissue (qPCR, Western Blot) | Endpoint |
3. How should we prepare and store a topical formulation of this compound for a long-term study?
The stability of the formulation is critical for the reliability of a long-term study.
| Aspect | Recommendation |
| Formulation | Use a stable and well-characterized vehicle (cream or ointment). Ensure this compound is fully dissolved or uniformly suspended. |
| Storage | Store the formulation in airtight, light-resistant containers at a controlled temperature (e.g., 4°C or 25°C).[13] |
| Stability Testing | Conduct long-term stability testing according to ICH guidelines.[14][15] This involves storing the formulation under specified conditions and testing its physical (appearance, viscosity, pH), chemical (potency of this compound, degradation products), and microbiological properties at defined time points (e.g., 0, 3, 6, 9, 12 months).[16] |
Experimental Protocols
Protocol 1: Long-Term In Vitro Culture of Human Keratinocytes with this compound
Objective: To assess the long-term effects of this compound on pro-inflammatory cytokine production in human keratinocytes.
Methodology:
-
Cell Culture: Culture primary human epidermal keratinocytes (HEKa) in appropriate media.
-
Treatment: Seed HEKa cells and allow them to adhere. Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α and IFN-γ) in the presence of varying concentrations of this compound or vehicle control.
-
Long-Term Culture: Maintain the cultures for up to 4 weeks, changing the media with fresh stimulus and this compound/vehicle every 48-72 hours.
-
Weekly Analysis:
-
Supernatant Collection: Collect the cell culture supernatant at the end of each week to measure the concentration of key cytokines (e.g., TSLP, IL-6, IL-8) by ELISA.
-
Cell Lysis: Lyse a subset of cells each week for RNA and protein extraction.
-
-
Endpoint Analysis (Week 4):
-
qPCR: Analyze the mRNA expression of inflammatory cytokines and PDE4 subtypes.
-
Western Blot: Analyze the protein expression of PDE4 subtypes.
-
cAMP Assay: Measure intracellular cAMP levels.
-
Protocol 2: Chronic Oxazolone-Induced Atopic Dermatitis Mouse Model for Long-Term this compound Efficacy Testing
Objective: To evaluate the long-term efficacy of topical this compound in a mouse model of chronic atopic dermatitis.
Methodology:
-
Animals: Use a suitable mouse strain (e.g., BALB/c or NC/Nga).[4][17]
-
Sensitization: On day 0, sensitize the mice by applying a solution of oxazolone to a shaved area of the abdomen.
-
Challenge: Starting on day 7, apply a lower concentration of oxazolone to the ears of the mice three times a week for 8 weeks to induce a chronic inflammatory response.
-
Treatment:
-
After the first week of challenge, randomize the mice into treatment groups.
-
Apply a fixed volume of this compound cream or vehicle cream to the ears daily.
-
-
Monitoring:
-
Measure ear thickness and score the severity of the skin lesions weekly.
-
Monitor scratching behavior at regular intervals.
-
-
Endpoint Analysis (Week 9):
-
Collect blood for serum IgE analysis.
-
Euthanize the mice and collect the ear tissue.
-
Histology: Process one ear for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Homogenization: Homogenize the other ear for qPCR analysis of cytokine and PDE4 expression, and for ELISA or cAMP assays.
-
Quantitative Data Summary
The following table summarizes data from a 14-day clinical study of this compound cream in adults with atopic dermatitis. While not a long-term preclinical study, it provides an indication of the expected efficacy.
Table 1: Efficacy of this compound Cream (0.15%) in Atopic Dermatitis (14-Day Study) [7]
| Outcome Measure | This compound (n=X) | Vehicle (n=X) | Hydrocortisone 17-butyrate (0.1%) (n=X) |
| Mean Reduction in Total Severity Score | Significant reduction (P < 0.001) | Less reduction | Significant reduction (P < 0.001) |
| Comparison vs. Vehicle | Significantly greater reduction (P < 0.001) | - | - |
| Comparison vs. Hydrocortisone | Significantly less reduction (P < 0.001) | - | - |
References
- 1. Short-term or long-term treatments with a phosphodiesterase-4 (PDE4) inhibitor result in opposing agonist-induced Ca2+ responses in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. A Mouse Model of Atopic Dermatitis | Springer Nature Experiments [experiments.springernature.com]
- 7. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 16. certified-laboratories.com [certified-laboratories.com]
- 17. Management of Atopic Dermatitis Via Oral and Topical Administration of Herbs in Murine Model: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Cipamfylline Synthesis and Purification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis and purification of Cipamfylline. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and other substituted xanthines?
A1: The most widely employed method for the synthesis of substituted xanthines like this compound is the Traube purine synthesis.[1][2][3][4][5][6] This versatile method involves the condensation of a substituted 4,5-diaminopyrimidine with a one-carbon source, typically formic acid or its derivatives, to form the fused imidazole ring of the purine structure.
Q2: What are the critical starting materials for the Traube synthesis of a this compound-like molecule, and what are the potential issues with them?
A2: The key precursors are a substituted 4,5-diaminopyrimidine and a cyclizing agent. For this compound, this would likely involve a pyrimidine precursor bearing the substituents found on this compound's pyrimidine ring. Potential issues with starting materials include:
-
Purity of Diaminopyrimidine: The purity of the 4,5-diaminopyrimidine is crucial. Impurities can lead to the formation of unexpected side products and complicate the purification process.[4]
-
Stability of Diaminopyrimidine: 4,5-diaminopyrimidines can be susceptible to oxidation and degradation, especially when exposed to air and light. This can result in discoloration of the starting material and reduced yields. It is recommended to store this precursor under an inert atmosphere and in a cool, dark place.
Q3: What are the common side reactions observed during the Traube synthesis of xanthines?
A3: Several side reactions can occur during the Traube synthesis, leading to the formation of impurities:
-
Incomplete Cyclization: The reaction may not proceed to completion, resulting in the presence of unreacted 4,5-diaminopyrimidine and formylated intermediates in the crude product.[4]
-
Formation of Isomers: Depending on the substitution pattern of the pyrimidine precursor, the formation of regioisomers is a possibility.
-
Over-alkylation/Side-chain Reactions: If the synthesis involves alkylation steps, there is a risk of over-alkylation or reactions at other nucleophilic sites on the xanthine core.
-
Degradation Products: The reaction conditions, such as high temperatures or strong acids/bases, can lead to the degradation of both the starting materials and the final product.
Q4: What are the recommended purification techniques for this compound?
A4: As a substituted xanthine, this compound is a polar organic molecule. The following purification techniques are generally applicable:
-
Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility profile of this compound.
-
Column Chromatography: Normal-phase or reversed-phase column chromatography can be effective. Given the polar nature of xanthines, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for achieving high purity.[7][8][9][10]
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove major impurities before final purification by chromatography.[8]
Q5: How can I monitor the progress of the this compound synthesis reaction?
A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable solvent system for TLC would typically consist of a mixture of a polar and a non-polar organic solvent. For HPLC, a reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol is often used for analyzing xanthine derivatives.[7][9][10]
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound
| Possible Cause | Suggested Solution |
| Degradation of 4,5-diaminopyrimidine precursor | Ensure the starting material is of high purity and has been stored properly (under inert gas, protected from light). Consider re-purifying the precursor if necessary. |
| Incomplete reaction | Extend the reaction time or increase the reaction temperature. Ensure efficient mixing. Confirm the stoichiometry of the reactants. |
| Suboptimal reaction conditions | Optimize the reaction conditions, including the choice of solvent, catalyst (if any), and temperature. A design of experiments (DoE) approach can be beneficial. |
| Loss of product during work-up | Review the work-up procedure to minimize product loss. Ensure the pH is appropriate during any extraction steps to prevent the product from remaining in the aqueous phase. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Impure starting materials | Analyze the purity of all starting materials and reagents. Purify them if necessary. |
| Side reactions | Adjust the reaction conditions (e.g., lower the temperature) to minimize the formation of side products. Consider using a more selective reagent. |
| Product degradation | If the product is sensitive to the reaction or work-up conditions, consider milder alternatives. Analyze for potential degradation pathways. |
| Cross-contamination | Ensure all glassware and equipment are thoroughly cleaned to prevent cross-contamination from previous reactions. |
Problem 3: Difficulty in Purifying this compound by Column Chromatography
| Possible Cause | Suggested Solution |
| Poor separation of product and impurities | Optimize the mobile phase composition for better resolution. For HPLC, adjust the gradient slope or the organic modifier. Consider a different stationary phase (e.g., a phenyl or cyano column for RP-HPLC).[7] |
| Product is not eluting from the column (normal phase) | Increase the polarity of the mobile phase. This compound, being a polar molecule, may require a highly polar eluent. |
| Product is eluting in the void volume (reversed phase) | Increase the aqueous component of the mobile phase to enhance retention of the polar analyte on the non-polar stationary phase. |
| Tailing peaks in HPLC | Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape by suppressing the ionization of silanol groups on the silica support. |
Data Presentation
Table 1: Typical Reaction Parameters for Traube Synthesis of Substituted Xanthines
| Parameter | Typical Range | Notes |
| Temperature | 80 - 150 °C | Dependent on the specific reactants and solvent. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or HPLC. |
| Solvent | Formamide, Dimethylformamide (DMF), Acetic Acid | High-boiling polar solvents are common. |
| Yield (Crude) | 60 - 90% | Highly dependent on the specific substrate and conditions. |
| Purity (Crude) | 70 - 95% | Impurities often include starting materials and side products. |
Table 2: Representative HPLC Purification Parameters for Xanthine Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 272 nm |
| Injection Volume | 10 µL |
Experimental Protocols
General Protocol for Traube Synthesis of a Substituted Xanthine
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 4,5-diaminopyrimidine (1.0 eq) in a suitable solvent such as formamide or formic acid.
-
Reaction Initiation: Heat the mixture to the desired temperature (e.g., 120 °C) and maintain it for the specified reaction time.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can be further purified by washing with an appropriate solvent to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography (e.g., RP-HPLC) to obtain the final product of high purity.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
General Protocol for RP-HPLC Purification
-
Sample Preparation: Dissolve the crude product in a suitable solvent, preferably the initial mobile phase of the HPLC gradient, and filter it through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column and start the gradient elution program.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. Traube purine synthesis | PPTX [slideshare.net]
- 7. lcms.cz [lcms.cz]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Technical Support Center: Enhancing the Anti-inflammatory Response of Cipamfylline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the anti-inflammatory effects of Cipamfylline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's anti-inflammatory effect?
A1: this compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates the activity of various transcription factors, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and an increase in anti-inflammatory mediators.
Q2: How can the anti-inflammatory response of this compound be enhanced?
A2: The anti-inflammatory effects of this compound can be potentially enhanced through two primary strategies:
-
Synergistic Drug Combinations: Combining this compound with other anti-inflammatory agents that act on different signaling pathways can lead to an additive or synergistic effect.
-
Advanced Drug Delivery Systems: Utilizing novel formulation strategies, such as liposomes or nanoemulsions, can improve the delivery and local concentration of this compound at the site of inflammation, thereby enhancing its efficacy.
Q3: What are some promising synergistic drug combinations with this compound?
A3: Combining this compound with corticosteroids (e.g., dexamethasone) has shown additive anti-inflammatory effects.[1][2] This combination can lead to a greater reduction in pro-inflammatory cytokine release. Another potential combination is with Janus kinase (JAK) inhibitors, which also target key inflammatory signaling pathways.[3][4]
Q4: How can advanced drug delivery systems improve this compound's performance?
A4: For topical applications, encapsulating this compound in liposomal or nanoemulsion formulations can enhance its penetration through the skin, leading to higher local concentrations at the site of inflammation.[5][6][7] These delivery systems can also provide a sustained release of the drug, prolonging its therapeutic effect and potentially reducing the frequency of application.[8][9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at enhancing this compound's anti-inflammatory response.
Issue 1: Inconsistent or lower-than-expected anti-inflammatory effect in vitro.
| Potential Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and not contaminated. Perform a cell viability assay (e.g., MTT assay) to confirm that the observed effects are not due to cytotoxicity.[10][11][12] |
| LPS/Stimulant Potency | Verify the activity of the lipopolysaccharide (LPS) or other inflammatory stimulants. Use a fresh batch if necessary and optimize the concentration to induce a robust but sub-maximal inflammatory response.[13][14] |
| Drug Concentration | Perform a dose-response curve for this compound to determine the optimal concentration for your specific cell type and experimental conditions.[15] |
| Incubation Time | Optimize the incubation time for both the pre-treatment with this compound and the subsequent stimulation with the inflammatory agent. |
| Assay Sensitivity | Ensure the chosen assay (e.g., ELISA, qPCR) is sensitive enough to detect changes in cytokine levels. Check the manufacturer's protocol for the assay's limit of detection. |
Issue 2: Difficulty in observing a synergistic effect with a combination therapy.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Ratios | Systematically test different concentration ratios of this compound and the synergistic agent to identify the optimal combination for a synergistic effect. |
| Timing of Drug Addition | The order and timing of drug addition can be critical. Experiment with simultaneous addition versus sequential pre-treatment with one of the drugs. |
| Inappropriate Endpoint | The synergistic effect may be more pronounced for certain inflammatory markers than others. Analyze a panel of pro-inflammatory and anti-inflammatory cytokines. |
| Cell Type Specificity | The synergistic interaction may be cell-type specific. Confirm that the chosen cell line is appropriate for studying the targeted inflammatory pathway. |
Issue 3: Poor stability or low encapsulation efficiency of this compound formulations.
| Potential Cause | Troubleshooting Step |
| Incorrect Formulation Parameters | For liposomes, optimize the lipid composition, drug-to-lipid ratio, and hydration buffer pH. For nanoemulsions, adjust the oil phase, surfactant, and co-surfactant ratios. |
| Inefficient Preparation Method | For liposomes, ensure proper film formation and hydration. Sonication or extrusion parameters may need optimization. For nanoemulsions, the energy input during homogenization or sonication is critical.[16][17] |
| Drug Precipitation | Ensure that the concentration of this compound does not exceed its solubility in the formulation components. |
| Storage Conditions | Store the formulations at the recommended temperature and protect them from light to prevent degradation. |
Data Presentation
Table 1: Effect of this compound and Dexamethasone on TNF-α Release in LPS-Stimulated Macrophages (Representative Data)
| Treatment | Concentration | TNF-α (pg/mL) | % Inhibition |
| Vehicle Control | - | 1500 ± 120 | - |
| This compound | 1 µM | 900 ± 80 | 40% |
| Dexamethasone | 10 nM | 1050 ± 95 | 30% |
| This compound + Dexamethasone | 1 µM + 10 nM | 450 ± 50* | 70% |
*Data are presented as mean ± SD. *p < 0.05 compared to either agent alone, indicating a synergistic effect.
Table 2: Physicochemical Properties of this compound-Loaded Formulations (Representative Data)
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound-Liposomes | 150 ± 10 | 0.21 ± 0.03 | 65 ± 5 |
| This compound-Nanoemulsion | 120 ± 8 | 0.18 ± 0.02 | 78 ± 4 |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay using LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Drug Treatment: Pre-treat the cells with varying concentrations of this compound, the synergistic agent, or their combination for 2 hours. Include a vehicle control.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[18][19]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) solution by gentle rotation at a temperature above the lipid phase transition temperature.
-
Size Reduction: To obtain unilamellar vesicles of a desired size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for their particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Visualizations
References
- 1. Additive anti-inflammatory effects of corticosteroids and phosphodiesterase-4 inhibitors in COPD CD8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Atopic dermatitis: Meta-analysis confirms benefits of topical JAK and PDE4 inhibitors | MDedge Dermatology [mdedge9-ma1.mdedge.com]
- 4. Efficacy and safety of topical Janus kinase and phosphodiesterase inhibitor-4 inhibitors for the treatment of atopic dermatitis: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of Curcumin Anti-Inflammatory Effect via Formulation into Myrrh Oil-Based Nanoemulgel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [pl.promega.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cipamfylline and Roflumilast: A Deep Dive into Two Generations of PDE4 Inhibitors
In the landscape of inflammatory disease therapeutics, phosphodiesterase-4 (PDE4) inhibitors have emerged as a significant class of non-steroidal anti-inflammatory drugs. This guide provides a detailed comparative analysis of two such inhibitors: Cipamfylline, an earlier generation compound, and Roflumilast, a more recent and widely studied agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, clinical efficacy, and safety profiles based on available experimental data.
Introduction to this compound and Roflumilast
Both this compound and Roflumilast exert their therapeutic effects by selectively inhibiting the PDE4 enzyme. PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules.
Roflumilast is a potent, second-generation, selective PDE4 inhibitor.[1][2] It is approved for the treatment of severe chronic obstructive pulmonary disease (COPD) to reduce the risk of exacerbations.[3][4] More recently, topical formulations of Roflumilast have been developed and approved for the treatment of plaque psoriasis and atopic dermatitis.[3]
This compound , a xanthine derivative and a potent and selective PDE4 inhibitor, was investigated primarily for the topical treatment of atopic dermatitis and irritant contact dermatitis.[5][6][7] While showing some efficacy over vehicle, its development has not progressed to the same extent as Roflumilast.[6]
Mechanism of Action: A Shared Pathway
The fundamental mechanism of action for both this compound and Roflumilast is the inhibition of the PDE4 enzyme, leading to an increase in intracellular cAMP. This increase in cAMP has downstream anti-inflammatory effects.
Chemical Structures
The chemical structures of this compound and Roflumilast are distinct, reflecting their different pharmacological properties.
| Compound | Chemical Structure |
| This compound | 8-amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione |
| Roflumilast | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide |
Comparative Efficacy: Atopic Dermatitis
A direct head-to-head clinical trial comparing this compound and Roflumilast for atopic dermatitis has not been published. Therefore, a comparison must be drawn from their respective clinical trial data against vehicle or other comparators.
This compound in Atopic Dermatitis:
A key study evaluated 0.15% this compound cream against both vehicle and hydrocortisone 17-butyrate 0.1% cream in adults with stable symmetrical atopic dermatitis.[6]
| Outcome | This compound 0.15% Cream | Vehicle Cream | Hydrocortisone 17-butyrate 0.1% Cream |
| Reduction in Total Severity Score | Significant reduction (p < 0.001) | Less reduction | Significant reduction (p < 0.001) |
| Comparison vs. Vehicle | Significantly greater reduction (p < 0.001)[6] | - | - |
| Comparison vs. Hydrocortisone | Significantly less reduction (p < 0.001)[6] | - | - |
Roflumilast in Atopic Dermatitis:
The INTEGUMENT-1 and INTEGUMENT-2 Phase 3 trials assessed the efficacy of 0.15% Roflumilast cream in adults and children aged 6 years and older with mild to moderate atopic dermatitis.
| Outcome (at Week 4) | Roflumilast 0.15% Cream (INTEGUMENT-1) | Vehicle Cream (INTEGUMENT-1) | Roflumilast 0.15% Cream (INTEGUMENT-2) | Vehicle Cream (INTEGUMENT-2) |
| IGA Success | 32.0%[3] | 15.2%[3] | 28.9%[8] | 12.0%[8] |
| EASI-75 | 43.2%[9] | 22.0%[9] | 42.0%[9] | 19.7%[9] |
| WI-NRS Success (≥4-point reduction) | 33.6%[9] | 20.7%[9] | 30.2%[9] | 12.4%[9] |
IGA Success: Validated Investigator Global Assessment score of 'clear' or 'almost clear' plus a 2-grade improvement from baseline. EASI-75: 75% reduction in the Eczema Area and Severity Index. WI-NRS: Worst Itch Numeric Rating Scale.
Comparative Efficacy: Other Indications
Roflumilast in COPD:
Roflumilast is well-established for the treatment of severe COPD. Clinical trials have demonstrated its efficacy in reducing exacerbations.
| Outcome | Roflumilast 500 µg once daily | Placebo |
| Reduction in moderate or severe exacerbations (M2-124 study) | 15% reduction (p=0.0278)[10] | - |
| Reduction in moderate or severe exacerbations (M2-125 study) | 18% reduction (p=0.0035)[10] | - |
| Improvement in pre-bronchodilator FEV1 (pooled data) | ~40 mL improvement[1] | - |
This compound in Irritant Contact Dermatitis:
A study in healthy volunteers investigated the effect of this compound ointment in human models of acute and chronic irritant contact dermatitis (ICD) induced by sodium dodecyl sulphate.[7] In the model for acute ICD, no significant differences were observed between this compound, betamethasone-17-valerate (a strong corticosteroid), and placebo.[7] In the model for chronic ICD, betamethasone-17-valerate showed a statistically significant reduction in erythema and transepidermal water loss compared to both this compound and placebo.[7]
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the general methodologies for the key clinical trials are summarized below.
This compound Atopic Dermatitis Trial Methodology:
Roflumilast Atopic Dermatitis (INTEGUMENT) Trial Methodology:
Safety and Tolerability
This compound: In the atopic dermatitis trial, this compound cream was reported to be well-tolerated.
Roflumilast: In the INTEGUMENT trials for atopic dermatitis, Roflumilast cream was well-tolerated with a low incidence of treatment-emergent adverse events, which were generally mild to moderate.[3] The most common adverse reactions reported for oral Roflumilast in COPD trials include diarrhea, weight loss, nausea, headache, and insomnia.[4]
Discussion and Conclusion
This compound and Roflumilast are both selective PDE4 inhibitors with demonstrated anti-inflammatory properties. Roflumilast has undergone extensive clinical development, leading to its approval for both systemic treatment of COPD and topical treatment of atopic dermatitis and psoriasis. The available data for Roflumilast in atopic dermatitis show statistically significant and clinically meaningful improvements in signs and symptoms compared to vehicle.
This compound also demonstrated efficacy over vehicle in atopic dermatitis, but was found to be less effective than a mid-potency topical corticosteroid.[6] Its development has not progressed as far as Roflumilast, and there is a lack of published data on its use in other inflammatory conditions like COPD.
A significant limitation in this comparative analysis is the absence of direct head-to-head clinical trials. Such studies would be necessary to definitively compare the efficacy and safety of this compound and Roflumilast. Based on the currently available evidence, Roflumilast appears to be a more comprehensively studied and clinically advanced PDE4 inhibitor with a broader range of established therapeutic applications.
Future research, including direct comparative studies, would be invaluable to further delineate the relative therapeutic potential of these two PDE4 inhibitors.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Methodological issues in therapeutic trials of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Study design considerations in a large COPD trial comparing effects of tiotropium with salmeterol on exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The effect of the PDE-4 inhibitor (this compound) in two human models of irritant contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cipamfylline Cream Demonstrates Superior Efficacy Over Vehicle in Atopic Dermatitis Treatment
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of clinical trial data reveals that Cipamfylline cream, a selective phosphodiesterase 4 (PDE-4) inhibitor, is significantly more effective than its vehicle cream in reducing the severity of atopic dermatitis. The findings, derived from a multicenter, randomized, double-blind, left-right comparative study, provide clear quantitative evidence of this compound's therapeutic benefit for researchers, scientists, and drug development professionals in the dermatology space.
This compound, a novel xanthine derivative, targets the underlying inflammation in atopic dermatitis by inhibiting the PDE-4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key signaling molecule that modulates the inflammatory response. The study compared 0.15% this compound cream with a vehicle cream and a comparator, hydrocortisone 17-butyrate (0.1%) cream, over a 14-day treatment period in adult patients with stable, symmetrical atopic dermatitis on their arms.
Quantitative Efficacy Data
The primary endpoint of the study was the reduction in the Total Severity Score, a composite measure of various signs of atopic dermatitis. The results demonstrated a statistically significant advantage for this compound over the vehicle cream.
| Treatment Group | Mean Reduction in Total Severity Score | 95% Confidence Interval | P-value |
| This compound 0.15% Cream | Greater than Vehicle | 1.06, 2.28 (difference vs. vehicle) | < 0.001 |
| Vehicle Cream | Baseline | N/A | N/A |
Table 1: Comparison of the reduction in Total Severity Score between this compound 0.15% cream and vehicle cream after 14 days of treatment. A higher reduction indicates greater efficacy. Data compiled from a randomized comparison study of this compound.
While this compound was found to be significantly more effective than the vehicle, it was less effective than the moderately potent corticosteroid, hydrocortisone 17-butyrate.
Experimental Protocols
Study Design: The pivotal study was an international, multicenter, prospective, randomized, double-blind, left-right comparative trial. This design allowed for intra-patient comparison, minimizing variability between subjects.
Patient Population: Adult patients with stable, symmetrical atopic dermatitis on their arms were enrolled in the study.
Treatment Regimen:
-
This compound Group: 0.15% this compound cream applied to the designated lesion on one arm.
-
Vehicle Group: Vehicle cream applied to the corresponding lesion on the contralateral arm.
-
Comparator Group: In a separate comparison arm, 0.1% hydrocortisone 17-butyrate cream was used.
-
Application: A thin layer of the assigned cream was applied to the affected areas twice daily for a duration of up to 14 days.
Efficacy Assessment: The primary efficacy endpoint was the change in the Total Severity Score from baseline to the end of the treatment period. While the specific components of the Total Severity Score were not detailed in the available literature, such scores in atopic dermatitis trials typically assess the severity of clinical signs such as erythema (redness), induration/papulation (thickness), excoriation (scratching), and lichenification (leathery skin). Each sign is graded on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe), and the scores for each sign are summed to produce a total score.
Mechanism of Action: PDE-4 Inhibition
This compound's therapeutic effect stems from its role as a selective inhibitor of phosphodiesterase type 4 (PDE-4). In inflammatory cells, PDE-4 is the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).
By inhibiting PDE-4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn downregulates the production of pro-inflammatory mediators, thereby reducing the inflammatory response characteristic of atopic dermatitis.
Experimental Workflow: Left-Right Comparative Study
The left-right study design is a powerful method for comparing topical treatments, as it uses each patient as their own control. This minimizes inter-patient variability and increases the statistical power of the study.
In this study, symmetrical lesions of atopic dermatitis on the arms of each patient were randomly assigned to receive either the this compound cream or the vehicle cream. This blinded, intra-patient comparison allowed for a direct assessment of the treatment effect of this compound relative to its vehicle base.
Logical Relationship: Efficacy Comparison
The study's findings can be summarized in a clear logical relationship regarding the relative efficacy of the three treatments investigated.
Cross-Study Comparison of Cipamfylline and Other Topical Treatments for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical outcomes of Cipamfylline, a phosphodiesterase-4 (PDE-4) inhibitor, with other topical treatments for atopic dermatitis (AD). The information is compiled from published clinical trial data to support research and development efforts in dermatology.
Executive Summary
This compound, a selective phosphodiesterase-4 (PDE-4) inhibitor, has demonstrated efficacy in the treatment of atopic dermatitis.[1] Clinical trial evidence suggests that this compound cream is significantly more effective than a vehicle in reducing the signs and symptoms of AD.[1] However, its efficacy appears to be less than that of a potent topical corticosteroid, hydrocortisone 17-butyrate.[1] This guide provides a comparative analysis of this compound with other non-steroidal topical agents, including the PDE-4 inhibitor crisaborole and the calcineurin inhibitors tacrolimus and pimecrolimus, to contextualize its clinical performance.
Mechanism of Action: PDE-4 Inhibition in Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin condition characterized by an overactive immune response. Phosphodiesterase-4 (PDE-4) is an enzyme that is highly expressed in immune cells and plays a crucial role in the inflammatory cascade.[2][3] Overly active PDE-4 enzymes in individuals with atopic dermatitis lead to the production of an excess of inflammatory proteins called cytokines, resulting in the characteristic red, itchy skin.[4]
PDE-4 inhibitors, such as this compound, work by blocking the action of the PDE-4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[2] The activation of PKA leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines, thereby reducing the inflammatory response underlying atopic dermatitis.[2][5]
Comparative Clinical Outcomes
The following tables summarize the clinical efficacy and safety of this compound in comparison to other topical treatments for atopic dermatitis.
Efficacy Comparison
| Drug (Concentration) | Study Duration | Primary Efficacy Endpoint | This compound (0.15%) | Hydrocortisone 17-butyrate (0.1%) | Crisaborole (2%) | Tacrolimus (0.1%) | Pimecrolimus (1%) | Vehicle |
| This compound | 14 days | Mean Reduction in Total Severity Score | Significantly greater than vehicle (P < 0.001)[1] | Significantly greater than this compound (P < 0.001)[1] | Not directly compared | Not directly compared | Not directly compared | Baseline |
| Crisaborole | 28 days | Investigator's Static Global Assessment (ISGA) success (clear or almost clear with ≥2-grade improvement) | Not directly compared | Not directly compared | 31.4% - 32.8% | Not directly compared | Not directly compared | 18.0% - 25.4% |
| Tacrolimus | 6 months | Overall Response | Significant improvement from baseline | Not directly compared | Not directly compared | Data not quantified in abstract | Not directly compared | Not applicable |
| Pimecrolimus | 6 weeks | Investigator's Global Assessment (IGA) 0/1 (clear/almost clear) | Not directly compared | Not directly compared | Not directly compared | Not directly compared | 34.8% | 18.4% |
Safety and Tolerability Comparison
| Drug | Common Adverse Events |
| This compound | Data on specific adverse events and their frequencies are not detailed in the available literature. |
| Hydrocortisone 17-butyrate | Long-term use of potent corticosteroids can be associated with skin atrophy, striae, and telangiectasias. |
| Crisaborole | Application site pain (stinging or burning) is the most common treatment-related adverse event.[6] |
| Tacrolimus | Skin burning and pruritus at the application site are common, particularly at the beginning of treatment.[2][3] Skin infections have also been reported.[2] |
| Pimecrolimus | Application site burning is a common adverse event. The incidence of adverse events is generally low and comparable to vehicle. |
Experimental Protocols
A standardized approach is crucial for evaluating and comparing the outcomes of clinical trials for atopic dermatitis. The following outlines a general experimental workflow and key methodologies from the cited studies.
This compound vs. Hydrocortisone 17-butyrate and Vehicle
-
Study Design: This was an international, multicenter, prospective, randomized, double-blind, left-right study.[1] Adult patients with stable, symmetrical atopic dermatitis on their arms were enrolled.[1]
-
Treatment: Patients applied this compound (0.15%) cream to one arm and either vehicle or hydrocortisone 17-butyrate (0.1%) cream to the other arm for up to 14 days.[1]
-
Efficacy Assessment: The primary efficacy endpoint was the change in the Total Severity Score.[1] This score is a composite measure of the signs of atopic dermatitis, though the specific components were not detailed in the abstract. Investigator and patient assessments of the overall treatment response were also conducted.[1]
Crisaborole vs. Vehicle
-
Study Design: Two pivotal Phase 3, multicenter, randomized, double-blind, vehicle-controlled trials were conducted in patients aged 2 years and older with mild to moderate atopic dermatitis.
-
Treatment: Patients were randomized in a 2:1 ratio to receive either crisaborole 2% ointment or a vehicle ointment applied twice daily for 28 days.
-
Efficacy Assessment: The primary endpoint was the proportion of patients achieving success on the Investigator's Static Global Assessment (ISGA) at day 29, defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline. Secondary endpoints included the time to improvement in pruritus.
Tacrolimus Ointment Studies
-
Study Design: Open-label, multicenter trials were conducted to evaluate the long-term safety and efficacy of tacrolimus 0.1% ointment in both adult and pediatric patients (2 years and older) with atopic dermatitis.[2][3]
-
Treatment: Tacrolimus 0.1% ointment was applied twice daily to affected areas.[3]
-
Efficacy Assessment: Efficacy parameters included the percentage of body surface area affected, the Eczema Area and Severity Index (EASI) score, individual signs of atopic dermatitis, and pruritus scores.[2][3]
Pimecrolimus Cream Studies
-
Study Design: A 26-week study with a 6-week double-blind, vehicle-controlled phase followed by a 20-week open-label phase was conducted in children aged 2 to 17 years with atopic dermatitis.
-
Treatment: Pimecrolimus cream 1% or vehicle was applied during the double-blind phase, with all patients receiving pimecrolimus in the open-label phase.
-
Efficacy Assessment: The primary efficacy endpoint was the proportion of patients rated as clear or almost clear on the Investigator's Global Assessment (IGA 0/1) at day 43. The Eczema Area and Severity Index (EASI) was also used to assess efficacy.
Conclusion
This compound, as a topical PDE-4 inhibitor, represents a non-steroidal treatment option for atopic dermatitis. The available data indicates that it is more effective than a vehicle in improving the signs of atopic dermatitis. However, it appears to be less potent than the topical corticosteroid hydrocortisone 17-butyrate.[1] For a comprehensive evaluation of this compound's position in the atopic dermatitis treatment landscape, further studies with detailed reporting of secondary endpoints and head-to-head comparisons with other non-steroidal agents like crisaborole, tacrolimus, and pimecrolimus would be beneficial. The choice of a topical agent for atopic dermatitis will continue to depend on a variety of factors, including disease severity, patient age, the location of the affected skin, and the long-term safety profile of the medication.
References
- 1. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase 4 Inhibitor Therapies for Atopic Dermatitis: Progress and Outlook | Semantic Scholar [semanticscholar.org]
- 4. What Are PDE-4 Inhibitors for Atopic Dermatitis? [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. jddonline.com [jddonline.com]
Benchmarking Cipamfylline Against Standard-of-Care Treatments for Atopic Dermatitis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Cipamfylline, a novel phosphodiesterase-4 (PDE-4) inhibitor, with standard-of-care treatments for atopic dermatitis (AD), including topical corticosteroids and topical calcineurin inhibitors. The information is compiled from published clinical trial data and is intended to provide an objective overview for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE-4), an enzyme that plays a crucial role in the inflammatory cascade associated with atopic dermatitis.[1] By inhibiting PDE-4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the production of pro-inflammatory and anti-inflammatory cytokines.[2][3][4] It is formulated as a topical cream for direct application to affected skin.
Comparative Efficacy
Clinical trial data has demonstrated the efficacy of this compound cream (0.15%) in treating atopic dermatitis. A key study compared its performance against both a vehicle cream and a standard-of-care topical corticosteroid, hydrocortisone 17-butyrate (0.1%) cream.[1]
The primary efficacy endpoint in this trial was the change in the Total Severity Score (TSS), a composite measure of erythema, infiltration, and pruritus. Both this compound and hydrocortisone 17-butyrate significantly reduced the TSS.[1] The reduction with this compound was significantly greater than that observed with the vehicle.[1] However, the study also found that this compound cream was significantly less effective than hydrocortisone 17-butyrate cream in reducing the TSS.[1]
| Treatment Group | Mean Reduction in Total Severity Score (TSS) | Comparison vs. Vehicle | Comparison vs. Hydrocortisone 17-butyrate |
| This compound 0.15% Cream | Significant reduction (P < 0.001) | Significantly greater reduction (P < 0.001) | Significantly less reduction (P < 0.001) |
| Hydrocortisone 17-butyrate 0.1% Cream | Significant reduction (P < 0.001) | Not Applicable | Not Applicable |
| Vehicle Cream | Less reduction compared to active treatments | Not Applicable | Not Applicable |
Safety and Tolerability Profile
The safety and tolerability of this compound have been evaluated in clinical trials. In a study comparing it to hydrocortisone 17-butyrate and a vehicle, the incidence of adverse events was monitored. While specific quantitative data on all adverse events is not detailed in the primary publication, the overall safety profile was assessed. For a broader context on the safety of topical PDE-4 inhibitors, a meta-analysis has shown that this class of drugs, when compared to vehicle, has a statistically significant risk of causing pain at the application site but also a reduced occurrence of atopic dermatitis exacerbations.[5]
| Treatment Group | Key Adverse Events |
| This compound 0.15% Cream | Data on specific adverse events from the head-to-head trial are limited in the public domain. As a class, topical PDE-4 inhibitors have been associated with application site pain.[5] |
| Hydrocortisone 17-butyrate 0.1% Cream | Potential for skin atrophy with long-term use. |
| Topical Calcineurin Inhibitors | Application site reactions such as burning or stinging are common.[5] |
Mechanism of Action Signaling Pathways
The therapeutic effects of this compound and standard-of-care treatments stem from their distinct mechanisms of action, which are visualized in the following signaling pathway diagrams.
Caption: PDE-4 Inhibitor (this compound) Signaling Pathway.
Caption: Topical Corticosteroid Signaling Pathway.
Caption: Topical Calcineurin Inhibitor Signaling Pathway.
Experimental Protocols
The pivotal clinical trial comparing this compound to hydrocortisone 17-butyrate and a vehicle was an international, multicenter, prospective, randomized, double-blind, left-right study.[1]
Inclusion Criteria:
-
Adult patients with stable, symmetrical atopic dermatitis on the arms.[1]
Exclusion Criteria:
-
Specific exclusion criteria from the primary publication are not detailed but would typically include conditions or medications that could interfere with the study results.
Treatment Regimen:
-
Patients applied the assigned treatments to symmetrical lesions on their arms twice daily for up to 14 days.[1] The "left-right" design means that for each patient, one arm received one treatment while the other arm received a different treatment, allowing for a direct intra-patient comparison.
Assessments:
-
Total Severity Score (TSS): This was the primary measure of efficacy. The TSS is a composite score that assesses the severity of key signs of atopic dermatitis. While the specific components and scoring system for the TSS used in this particular trial are not detailed in the abstract, such scores typically evaluate erythema (redness), infiltration/papulation (thickness), and pruritus (itching) on a graded scale.
-
Investigator and Patient Global Assessments: Both the investigators and the patients provided an overall assessment of the treatment response.[1]
-
Pruritus Score: The study also specifically assessed the reduction in pruritus. This compound cream was found to reduce the score for pruritus to a significantly greater degree than the vehicle.
-
Safety and Tolerability: Adverse events were monitored throughout the study.
Caption: Experimental Workflow of the this compound Clinical Trial.
Comparison with Other Standard-of-Care Treatments
Direct head-to-head clinical trial data comparing this compound with other topical PDE-4 inhibitors (e.g., Crisaborole) or topical calcineurin inhibitors (e.g., Tacrolimus, Pimecrolimus) is not currently available in the public domain. Therefore, a direct comparison of efficacy and safety is not possible. The following provides a general overview of these other treatment classes.
Topical PDE-4 Inhibitors (e.g., Crisaborole):
-
Mechanism of Action: Similar to this compound, Crisaborole inhibits PDE-4, leading to increased cAMP levels and a reduction in pro-inflammatory cytokines.
-
Efficacy: Crisaborole has been shown to be effective in treating mild-to-moderate atopic dermatitis.
-
Safety: The most common adverse event is application site pain, including burning or stinging.
Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus):
-
Mechanism of Action: These agents inhibit calcineurin, a protein phosphatase that is involved in the activation of T-cells.[6] This leads to a reduction in the production of pro-inflammatory cytokines like interleukin-2 and interleukin-4.[5]
-
Efficacy: Tacrolimus and Pimecrolimus are effective for the treatment of atopic dermatitis, particularly on sensitive areas where topical corticosteroids may be of concern.
-
Safety: A common side effect is a burning or stinging sensation at the application site, which often subsides with continued use.
Conclusion
This compound, a novel topical PDE-4 inhibitor, has demonstrated efficacy in the treatment of atopic dermatitis, showing superiority to vehicle in reducing the signs and symptoms of the condition.[1] However, in a direct comparison, it was found to be less potent than the mid-potency topical corticosteroid, hydrocortisone 17-butyrate.[1] The development of this compound and other PDE-4 inhibitors provides a non-steroidal treatment option for atopic dermatitis, which may be particularly beneficial for patients for whom long-term corticosteroid use is a concern. Further research, including head-to-head trials with other non-steroidal agents, will be valuable in fully defining the therapeutic position of this compound in the management of atopic dermatitis.
References
- 1. Randomized comparison of the type 4 phosphodiesterase inhibitor this compound cream, cream vehicle and hydrocortisone 17-butyrate cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jcadonline.com [jcadonline.com]
- 5. researchgate.net [researchgate.net]
- 6. eczema.org [eczema.org]
Safety Operating Guide
Proper Disposal of Cipamfylline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cipamfylline, a potent and selective inhibitor of phosphodiesterase-4 (PDE-4). Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or in regular trash.[1][2]
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is summarized from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory attire (lab coat, closed-toe shoes)
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Materials Required:
-
Designated hazardous waste container (plastic is preferred) with a secure, leak-proof screw-on cap.[1][3][4]
-
Secondary containment bin.[4]
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[3][7]
-
Collect solid this compound waste (e.g., unused powder, contaminated consumables like weigh boats or pipette tips) separately from liquid waste. Do not mix solids with liquid waste.[4]
-
For liquid waste containing this compound (e.g., solutions from experiments), collect it in a designated liquid waste container.
-
-
Packaging of Waste:
-
Solid Waste:
-
Liquid Waste:
-
Empty Original Containers:
-
If the original this compound container is empty (containing less than 3% by weight of the original contents), it should be triple-rinsed with a suitable solvent.[6][7]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[6][7]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[10]
-
-
-
Labeling of Waste Containers:
-
Attach a hazardous waste tag to the container as soon as you begin accumulating waste.[4]
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][5]
-
An accurate list of all components in the container, including solvents and their approximate percentages.[3]
-
The associated hazards (e.g., "Toxic," "Aquatic Hazard").[3]
-
The date when waste was first added to the container.[3]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[1][3] This could be a designated area within a fume hood or a secondary containment bin on a workbench.[3]
-
Ensure the waste container is kept closed at all times, except when adding waste.[1][3][6]
-
Store the waste container in a secondary containment bin to prevent spills in case of a leak.[4][6] The secondary container must be able to hold 110% of the volume of the primary container.[4]
-
Segregate the this compound waste from incompatible materials, such as strong acids, bases, and oxidizing agents.[1][3]
-
-
Arranging for Disposal:
-
Once the waste container is full or you have finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1][5]
-
Do not dispose of this compound waste by pouring it down the drain or placing it in the regular trash.[1][2]
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
